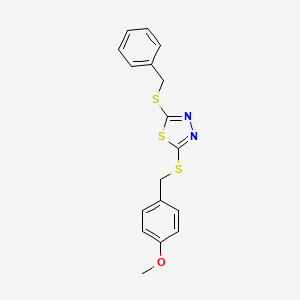![molecular formula C18H15F3N4O2S B12031139 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 618880-00-5](/img/structure/B12031139.png)
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C18H15F3N4O2S , is a fascinating member of the triazole family Its structure combines an allyl group, a furyl ring, and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes::
Allylation of 4H-1,2,4-triazole-3-thiol: The allyl group is introduced via an allylation reaction with 4H-1,2,4-triazole-3-thiol.
Trifluoromethylation of Nitrobenzene: The trifluoromethylphenyl group is incorporated by reacting nitrobenzene with trifluoromethyl iodide.
Amidation Reaction: The final step involves amidation of the resulting intermediate with N-[3-(trifluoromethyl)phenyl]acetamide.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The allyl group can undergo oxidation to form the corresponding allylic alcohol or aldehyde.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Allylation: Allyl bromide, base (e.g., NaOH or KOH).
Trifluoromethylation: Trifluoromethyl iodide (CF3I), base (e.g., K2CO3).
Amidation: Ammonium carbonate, acetic anhydride.
- Allylation: 4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-thiol.
- Trifluoromethylation: 3-(trifluoromethyl)phenylacetamide.
Scientific Research Applications
Chemistry: Potential ligand for metal complexes.
Biology: Investigate its interaction with enzymes or receptors.
Medicine: Evaluate its pharmacological properties.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
618880-00-5 |
|---|---|
Molecular Formula |
C18H15F3N4O2S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15F3N4O2S/c1-2-8-25-16(14-7-4-9-27-14)23-24-17(25)28-11-15(26)22-13-6-3-5-12(10-13)18(19,20)21/h2-7,9-10H,1,8,11H2,(H,22,26) |
InChI Key |
ISRCBBMOIILRNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031057.png)
![5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031058.png)
![2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12031065.png)
![N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031066.png)


![5-(3-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12031088.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12031091.png)
![N-(4-butylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12031099.png)
![[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12031102.png)

![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12031132.png)

![4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12031142.png)
